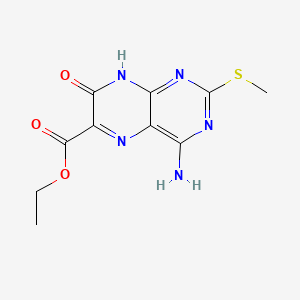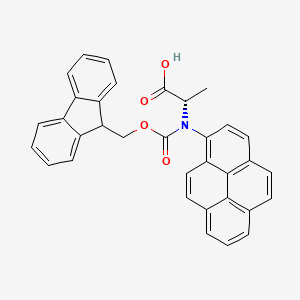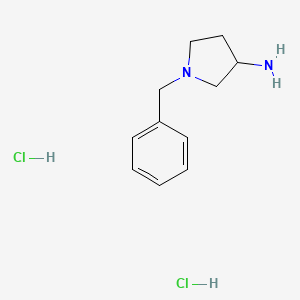![molecular formula C18H18N4O2S B13381924 2-Hydroxy-5-methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13381924.png)
2-Hydroxy-5-methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a complex organic compound that combines the structural features of benzaldehyde, benzothiophene, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone typically involves multiple steps:
Formation of 2-Hydroxy-5-methoxybenzaldehyde: This can be achieved through the Reimer-Tiemann reaction on 4-methoxyphenol, yielding 2-Hydroxy-5-methoxybenzaldehyde with a 79% yield.
Synthesis of Benzothieno[2,3-d]pyrimidine: This involves the cyclization of appropriate precursors under specific conditions.
Hydrazone Formation: The final step involves the condensation of 2-Hydroxy-5-methoxybenzaldehyde with the hydrazine derivative of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-Hydroxy-5-methoxybenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Substitution: The methoxy and hydroxy groups can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: 2-Hydroxy-5-methoxybenzoic acid.
Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction.
Scientific Research Applications
2-Hydroxy-5-methoxybenzaldehyde 5,6,7,8-tetrahydro1
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Its derivatives could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Vanillin: An isomer of 2-Hydroxy-5-methoxybenzaldehyde, commonly used as a flavoring agent.
Isovanillin: Another isomer with similar structural features.
Ortho-Vanillin:
Uniqueness
2-Hydroxy-5-methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is unique due to its combination of benzaldehyde, benzothiophene, and pyrimidine moieties, which confer distinct chemical and biological properties not found in its simpler analogs.
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-methoxy-2-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C18H18N4O2S/c1-24-12-6-7-14(23)11(8-12)9-21-22-17-16-13-4-2-3-5-15(13)25-18(16)20-10-19-17/h6-10,23H,2-5H2,1H3,(H,19,20,22)/b21-9+ |
InChI Key |
QCMYZRRWSJJQHR-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


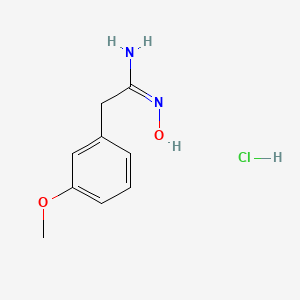
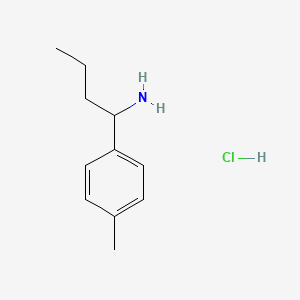
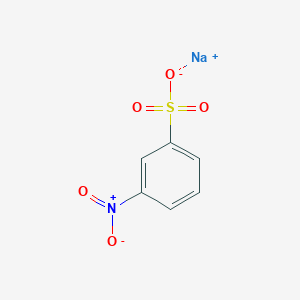
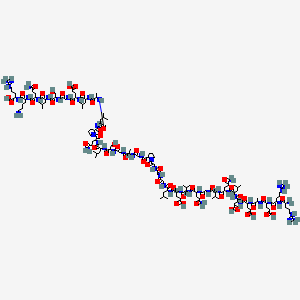
![N'-(2-hydroxybenzylidene)-2-[(5-methyl-4-oxo-3-phenyl-6-propyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13381870.png)
![2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B13381875.png)
![tert-butyl N-[(E)-(1-amino-2-phenoxyethylidene)amino]carbamate](/img/structure/B13381883.png)
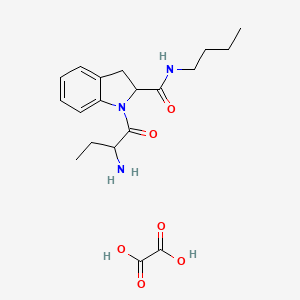
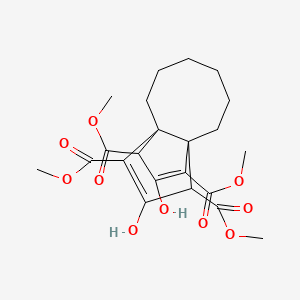
![8,8-dimethyl-5-(3-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13381921.png)
![1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate](/img/structure/B13381922.png)
